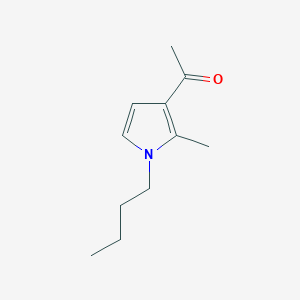

Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl and a methyl group attached to the pyrrole ring, along with an ethanone group. The molecular formula for this compound is C₁₁H₁₇NO .

Preparation Methods

The synthesis of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of aldehydes with amines and ethyl pyruvate under ambient conditions . This reaction typically requires a catalyst, such as 1-butyl-1-methylpyrrolidinium hydrogen sulfate, to promote the formation of the pyrrole ring. The reaction conditions are generally mild, making this method practical and efficient for industrial production.

Chemical Reactions Analysis

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring. Halogenation and nitration are common substitution reactions, with reagents such as chlorine and nitric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole ring structure but lacks the butyl group.

2-Acetyl-1-methylpyrrole: Another related compound, differing in the position of the acetyl group.

The uniqueness of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization of this compound in innovative ways.

Biological Activity

Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-, also known as 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, is a compound characterized by its unique structural features that include a carbonyl group and a pyrrole ring. These structural components are pivotal in determining its biological activity, which has been the subject of various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N with a molecular weight of approximately 165.23 g/mol. The presence of the pyrrole ring contributes to its potential reactivity and biological interactions. The compound's ability to participate in hydrogen bonding and hydrophobic interactions enhances its potential as a bioactive agent.

Research indicates that ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)- may inhibit specific enzymes by binding to their active sites. This interaction can modulate various biochemical processes, suggesting its potential therapeutic applications. The compound's structural features allow it to selectively bind to certain enzymes or receptors, which is critical for understanding its mechanism of action in biological systems.

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer properties. Preliminary studies suggest that ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)- may exhibit cytotoxic effects against cancer cells. This potential is attributed to its ability to interfere with cellular processes involved in cancer progression and survival.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are crucial for various metabolic pathways. For instance, the inhibition of certain kinases or proteases could lead to significant therapeutic effects in diseases where these enzymes are dysregulated.

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrrole derivatives, providing insights into the potential applications of ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent. |

| Study 2 | Enzyme Interaction | Identified binding affinity to specific enzymes, suggesting mechanisms for modulation of biochemical pathways. |

| Study 3 | Pharmacokinetics | Evaluated absorption and distribution characteristics, contributing to understanding its therapeutic viability. |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of ethanone is crucial for its development as a therapeutic agent. Initial findings indicate that it possesses favorable ADME properties; however, further studies are needed to evaluate its toxicity profile and long-term effects on human health .

Properties

CAS No. |

112722-71-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(1-butyl-2-methylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C11H17NO/c1-4-5-7-12-8-6-11(9(12)2)10(3)13/h6,8H,4-5,7H2,1-3H3 |

InChI Key |

ZQZPBVULVVFDKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=C1C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.